2-chloro-N-[(3,4-dimethylphenyl)carbamoyl]acetamide
Description
Properties
IUPAC Name |
2-chloro-N-[(3,4-dimethylphenyl)carbamoyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c1-7-3-4-9(5-8(7)2)13-11(16)14-10(15)6-12/h3-5H,6H2,1-2H3,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWEMANOFVYDQII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC(=O)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427909 | |
| Record name | 2-Chloro-N-[(3,4-dimethylphenyl)carbamoyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103405-98-7 | |
| Record name | 2-Chloro-N-[(3,4-dimethylphenyl)carbamoyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(3,4-dimethylphenyl)carbamoyl]acetamide typically involves the reaction of 3,4-dimethylaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to control the exothermic nature of the reaction. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(3,4-dimethylphenyl)carbamoyl]acetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: The amide group can be reduced to an amine under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or borane-tetrahydrofuran complex.
Major Products Formed
Nucleophilic substitution: Formation of substituted amides or thioamides.
Oxidation: Formation of N-oxides.
Reduction: Formation of corresponding amines.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-chloro-N-[(3,4-dimethylphenyl)carbamoyl]acetamide is C₁₁H₁₃ClN₂O₂, with a molecular weight of approximately 240.69 g/mol. The compound features a chloroacetamide structure with a carbamoyl group derived from 3,4-dimethylphenyl. Its unique structural components contribute to its diverse reactivity and potential applications in various fields.
Synthesis and Characterization
The synthesis of this compound typically involves nucleophilic substitution reactions due to the electrophilic nature of the chloro group. Characterization methods include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Utilized for determining the structure and purity of the compound.
- Mass Spectrometry (MS) : Employed to confirm molecular weight and composition.
- X-ray Crystallography : Used for detailed structural analysis.
- Elemental Analysis : To ascertain the elemental composition.
These techniques have revealed important structural features, such as the conformation of the C=O bond in relation to other functional groups within the molecule.
Research indicates that this compound exhibits various biological activities that may be harnessed for therapeutic purposes:
- Herbicidal Applications : The compound is utilized in the synthesis of Pyrazolyn, a broad-spectrum herbicide that inhibits acetohydroxyacid synthase (AHAS), disrupting amino acid and protein synthesis in target weeds. This application has shown effectiveness in controlling weed growth in agricultural settings.
- Potential Binding Affinities : Studies on its interactions with biological macromolecules suggest that this compound may influence enzymatic activity or receptor binding, making it a candidate for further pharmacological investigation.
Structural Studies
The compound has been extensively studied for its structural properties:
- X-ray Diffraction Studies : These studies have provided insights into the three-dimensional arrangement of atoms within the molecule and have confirmed its crystalline structure.
- Vibrational Spectroscopy : Techniques like Infrared (IR) spectroscopy have been employed to study vibrational modes, contributing to understanding the functional groups present within the molecule.
Solvatochromic Properties
This compound exhibits solvatochromic effects, meaning its optical properties change with varying solvent polarity. This characteristic can be exploited in sensor applications or as a probe for studying solvent effects on chemical reactions.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(3,4-dimethylphenyl)carbamoyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The target compound’s carbamoyl bridge and 3,4-dimethylphenyl substitution contrast with analogs:
Key Observations:
- Carbamoyl vs. Direct Substitution : The carbamoyl group enables intermolecular N–H⋯O hydrogen bonding, as seen in crystal structures of related compounds, which may enhance stability and crystallinity .
- Electron-Withdrawing Groups: Compounds like 2-chloro-N-(2-cyano-4-nitrophenyl)acetamide exhibit altered reactivity due to nitro/cyano groups, contrasting with the electron-donating methyl groups in the target compound .
Physicochemical Properties
- Solubility: The target compound’s carbamoyl group may improve solubility in polar solvents compared to non-polar 2,6-diethylphenyl analogs (e.g., alachlor) .
- Melting Point : While data for the target compound is unavailable, analogs like 2-chloro-N-(3,4-dimethylphenyl)acetamide form stable crystals via N–H⋯O interactions, suggesting similar trends .
- Hydrogen Bonding : The carbamoyl group in the target compound supports dimerization in the solid state, a feature absent in simpler acetamides .
Biological Activity
2-Chloro-N-[(3,4-dimethylphenyl)carbamoyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activities, including anticancer effects, antimicrobial properties, and mechanisms of action, supported by various studies and data tables.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure features a chloro group and a carbamoyl moiety attached to a dimethylphenyl group, which contributes to its biological activity through various interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of aromatic amides have shown promising activity against various cancer cell lines:
- Mechanism of Action : The compound may exert its anticancer effects through apoptosis induction and inhibition of cell proliferation. It has been suggested that the presence of the chloro substituent enhances interaction with cellular targets involved in cancer progression.
Table 1: Anticancer Activity Comparison
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Studies have shown that derivatives with similar structures can inhibit the growth of various bacteria and fungi:
- Mechanism : The antimicrobial activity is attributed to the ability of the compound to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Table 2: Antimicrobial Activity
| Compound Name | Microorganism Tested | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | TBD | |
| N-(2-methoxyethyl)-acetamide | E. coli | 32 |
Case Studies
Several case studies have documented the synthesis and biological evaluation of compounds related to this compound.
-
Synthesis and Evaluation : A study synthesized various N-substituted acetamides and evaluated their anticancer activity against multiple cell lines using MTT assays. The results indicated that modifications in the aromatic ring significantly influenced cytotoxicity.
- Findings : Compounds with electron-withdrawing groups exhibited higher potency against cancer cell lines compared to those with electron-donating groups.
- Structure-Activity Relationship (SAR) : Research has focused on understanding how structural variations affect biological activity. It was found that the positioning of substituents on the aromatic ring plays a crucial role in enhancing or diminishing activity.
Q & A
Q. What are the recommended synthetic routes for 2-chloro-N-[(3,4-dimethylphenyl)carbamoyl]acetamide, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 3,4-dimethylphenyl isocyanate with 2-chloroacetamide derivatives in anhydrous solvents like ethanol or acetone under reflux. Optimization includes:
- Temperature control : Maintaining 60–80°C to balance reaction rate and byproduct formation .
- Catalyst use : Triethylamine or DMAP (dimethylaminopyridine) to enhance nucleophilicity .
- Purification : Recrystallization from ethanol or ethyl acetate to remove unreacted starting materials .
- Monitoring : Thin-layer chromatography (TLC) or HPLC to track reaction progress .
Q. How is the molecular conformation and hydrogen-bonding network characterized in this compound?
Methodological Answer: X-ray crystallography is the gold standard for structural elucidation. Key steps include:
- Crystallization : Slow evaporation of ethanolic solutions to obtain single crystals .
- Data collection : Using a diffractometer (e.g., Bruker D8 QUEST) with Mo-Kα radiation (λ = 0.71073 Å) .
- Refinement : SHELXL software for solving hydrogen-bonding networks. The asymmetric unit often contains two independent molecules linked via N–H⋯O interactions, forming parallel chains along the crystallographic axis .
- Conformational analysis : Antiperiplanar alignment of the C=O and C–Cl bonds minimizes steric clashes, as observed in related chloroacetamides .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, MESP, HOMO-LUMO) predict reactivity and intermolecular interactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates electron density distribution to identify electrophilic/nucleophilic sites. For example, the carbonyl oxygen and chloro group are reactive hotspots .
- Molecular Electrostatic Potential (MESP) : Maps charge distribution to predict hydrogen-bonding preferences .
- HOMO-LUMO Analysis : Evaluates electronic transitions and band gaps (e.g., ΔE ≈ 4–5 eV for similar acetamides), correlating with stability and photochemical behavior .
- Molecular Dynamics (MD) : Simulates solvent interactions (e.g., ethanol vs. water) to optimize solubility .
Q. How can contradictory bioactivity data across studies be resolved?
Methodological Answer: Discrepancies in bioactivity (e.g., antifungal vs. herbicidal effects) arise from:
- Assay variability : Standardize protocols (e.g., MIC for antimicrobial studies, OECD guidelines for herbicidal activity) .
- Structural analogs : Compare with derivatives like metazachlor (herbicide) or thenylchlor (fungicide) to identify substituent-dependent activity .
- Metabolite interference : Use LC-MS to detect degradation products (e.g., ethanesulfonic acid derivatives) that may alter bioactivity .
Q. What challenges arise in crystallographic refinement, and how are they addressed?
Methodological Answer: Common issues include:
- Twinned crystals : Resolved using SHELXL’s TWIN command or switching to a non-centrosymmetric space group (e.g., Pna2₁) .
- Disorder : Apply restraints to side-chain atoms (e.g., methyl groups) using ISOR or SIMU commands in SHELX .
- Hydrogen bonding ambiguity : Validate via Hirshfeld surface analysis (CrystalExplorer) to distinguish N–H⋯O from weak C–H⋯O interactions .
Methodological Comparisons
Q. How do spectroscopic techniques (FTIR, NMR, MS) complement crystallography for structural validation?
Methodological Answer:
- FTIR : Confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N–H bend at ~1550 cm⁻¹) .
- NMR : ¹H/¹³C spectra verify substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm, methyl groups at δ 2.2–2.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺ at m/z 241.05) and fragmentation patterns .
Q. What safety protocols are recommended given limited toxicological data?
Methodological Answer:
- Acute toxicity : Follow OECD 423 guidelines for LD₅₀ estimation using rodent models .
- Environmental hazard : Assess biodegradability via OECD 301F (manometric respirometry) .
- Handling : Use fume hoods, nitrile gloves, and P2 respirators during synthesis .
Structural and Functional Comparisons
Q. How do substituents on the phenyl ring influence bioactivity and crystallinity?
Methodological Answer:
- Electron-withdrawing groups (e.g., –Cl, –NO₂): Increase herbicidal activity but reduce solubility .
- Electron-donating groups (e.g., –CH₃, –OCH₃): Enhance antifungal properties and promote hydrogen bonding, improving crystal packing .
- Steric effects : Bulky groups (e.g., 3,4-dimethyl) induce conformational polymorphism, affecting dissolution rates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
